molecular formula C13H10BrF3N2OS B14939494 C13H10BrF3N2OS

C13H10BrF3N2OS

Cat. No.: B14939494
M. Wt: 379.20 g/mol
InChI Key: JHGANFCDHWDUTO-UHFFFAOYSA-N
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Description

The compound with the molecular formula C13H10BrF3N2OS is a complex organic molecule that contains bromine, fluorine, nitrogen, sulfur, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C13H10BrF3N2OS typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

C13H10BrF3N2OS: can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce hydrogenated compounds.

Mechanism of Action

The mechanism of action of C13H10BrF3N2OS involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to C13H10BrF3N2OS include:

Uniqueness

What sets This compound apart from similar compounds is its unique combination of functional groups and atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H10BrF3N2OS

Molecular Weight

379.20 g/mol

IUPAC Name

2-bromo-5-propan-2-yl-N-(2,3,4-trifluorophenyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C13H10BrF3N2OS/c1-5(2)11-10(19-13(14)21-11)12(20)18-7-4-3-6(15)8(16)9(7)17/h3-5H,1-2H3,(H,18,20)

InChI Key

JHGANFCDHWDUTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)Br)C(=O)NC2=C(C(=C(C=C2)F)F)F

Origin of Product

United States

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